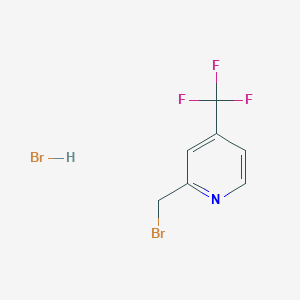
2-(Bromomethyl)-4-(trifluoromethyl)pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-(trifluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H5Br2F3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromomethyl and trifluoromethyl groups makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 4-(trifluoromethyl)pyridine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under light or heat to facilitate the formation of the bromomethyl group. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-(trifluoromethyl)pyridine hydrobromide is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly for its role in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with molecular targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-4-(trifluoromethyl)pyridine hydrobromide is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it particularly valuable in the synthesis of complex molecules and in applications requiring high lipophilicity and reactivity.
Propriétés
Formule moléculaire |
C7H6Br2F3N |
|---|---|
Poids moléculaire |
320.93 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-4-6-3-5(1-2-12-6)7(9,10)11;/h1-3H,4H2;1H |
Clé InChI |
JMBQZMRNIZZUSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(F)(F)F)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


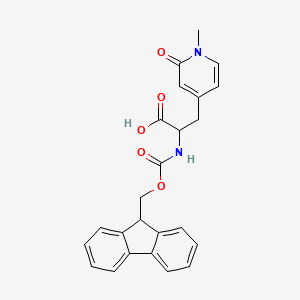
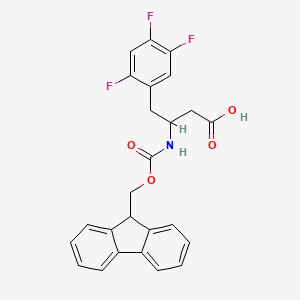
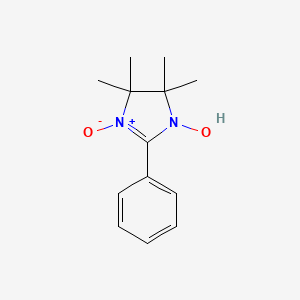

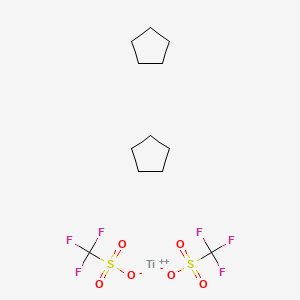
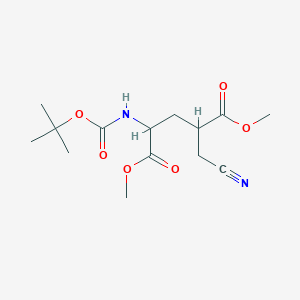
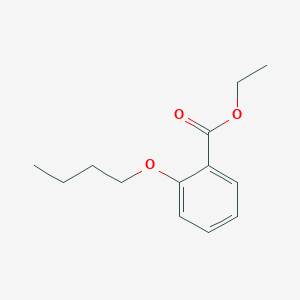
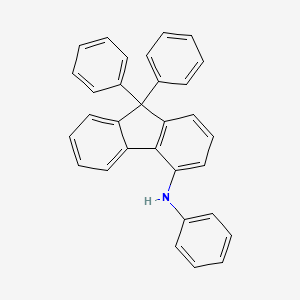
![Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethy l)-1-pyrrolidinyl]-5-pyrimidinecarboxylate](/img/structure/B12508091.png)
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12508102.png)
![Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12508107.png)

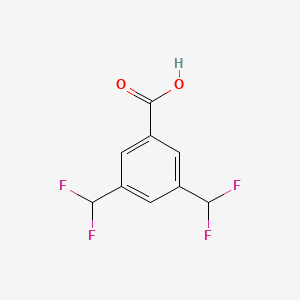
![N-(3,5-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508122.png)
